N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide
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Overview
Description
N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine derivatives, piperazine, thiophene, and furan carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine, piperazine, thiophene, and furan structures. Examples include:
- Pyridine derivatives
- Piperazine derivatives
- Thiophene derivatives
- Furan derivatives
Uniqueness
N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide is unique due to its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-18-19(2)34-26(29-25(32)21-8-6-16-33-21)23(18)24(20-7-5-10-27-17-20)31-14-12-30(13-15-31)22-9-3-4-11-28-22/h3-11,16-17,24H,12-15H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFCEHJWAAXPMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)NC(=O)C5=CC=CO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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